Win 64338 hydrochloride
Overview
Description
WIN 64338 hydrochloride is a potent, selective, nonpeptide competitive antagonist of bradykinin B2 receptor.
Mechanism of Action
Target of Action
Win 64338 hydrochloride is a potent, selective, non-peptide competitive antagonist of the bradykinin B2 receptor . Bradykinin B2 receptors are G-protein coupled receptors for bradykinin, a nonapeptide that plays a critical role in various physiological processes such as inflammation, pain, and vasodilation .
Mode of Action
This compound competitively inhibits the binding of bradykinin to the bradykinin B2 receptor . It has been shown to inhibit [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bradykinin signaling pathway. By inhibiting the binding of bradykinin to the B2 receptor, this compound can modulate the downstream effects of bradykinin signaling, which include vasodilation, pain sensation, and inflammatory responses .
Pharmacokinetics
It is soluble to 75 mm in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of bradykinin signaling. By acting as a competitive antagonist at the bradykinin B2 receptor, this compound can inhibit the physiological effects of bradykinin, potentially reducing inflammation, pain, and vasodilation .
Biochemical Analysis
Biochemical Properties
Win 64338 hydrochloride interacts primarily with the bradykinin B2 receptor . In organ bath studies, it has been shown to inhibit the binding of bradykinin to its receptor on guinea pig trachea with nanomolar affinity .
Cellular Effects
The cellular effects of this compound are primarily mediated through its antagonistic action on the bradykinin B2 receptor. Bradykinin, the ligand for this receptor, is known to play a critical role in various cellular processes, including inflammation, pain sensation, blood pressure regulation, and smooth muscle contraction .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting the binding of bradykinin to the B2 receptor . This prevents the activation of the receptor and subsequent downstream signaling events triggered by bradykinin.
Dosage Effects in Animal Models
It is generally used at nanomolar concentrations in in vitro studies .
Biological Activity
WIN 64338 hydrochloride is a potent, non-peptide antagonist of the bradykinin B2 receptor (B2R), which plays a significant role in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of WIN 64338, including its mechanisms of action, experimental findings, and potential therapeutic applications.
WIN 64338 functions primarily as a competitive antagonist at the bradykinin B2 receptor. By inhibiting the binding of bradykinin, a peptide that mediates inflammation and pain, WIN 64338 can modulate several downstream effects associated with B2R activation, including:
- Smooth Muscle Contraction : Activation of B2R leads to sustained contraction of smooth muscle tissues.
- Increased Vascular Permeability : Bradykinin enhances permeability in blood vessels, contributing to edema.
- Cytokine Release : It stimulates cytokine release from leukocytes, impacting inflammatory responses.
- Ion Secretion Alteration : B2R activation affects ion secretion in epithelial cells, influencing fluid balance and secretion.
Binding Affinity and Inhibition Studies
WIN 64338 exhibits high affinity for the B2R. Notably, it has been shown to inhibit [^3H]-bradykinin binding with an inhibition constant (Ki) of approximately 64 nM in human IMR-90 cells . In organ bath studies using guinea pig trachea, WIN 64338 demonstrated nanomolar affinity for inhibiting bradykinin-induced responses .
Table 1: Binding Affinity of WIN 64338
In Vitro Studies
Numerous in vitro studies have highlighted the biological activity of WIN 64338 across various cell lines. For instance, in T-REx293 cell lines expressing B2R, WIN 64338 showed a dose-dependent inhibitory effect on bradykinin-induced intracellular signaling pathways . The effective concentration (EC50) for bradykinin was found to be 8 nM , while WIN 64338 effectively reduced this signaling in a dose-dependent manner.
Case Studies and Research Findings
- Inflammatory Diseases : Research indicates that bradykinin is implicated in conditions like asthma and rheumatoid arthritis. By blocking B2R, WIN 64338 may provide therapeutic benefits in these inflammatory diseases. A study demonstrated that WIN 64338 effectively inhibited the inflammatory responses induced by bradykinin in animal models .
- Cancer Research : The role of bradykinin as a growth factor in cancer progression has been explored. In studies involving glioblastoma cell lines (U87-MG), WIN 64338's antagonistic effects on B2R were associated with reduced cell proliferation and altered apoptosis pathways .
- Pain Management : Given bradykinin's role as a pain mediator, antagonists like WIN 64338 are being investigated for their potential in pain management therapies. Preclinical models have shown promising results in reducing pain responses associated with inflammatory stimuli .
Properties
IUPAC Name |
tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJGBEZPVOUBMJ-KRFCICRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69Cl2N4OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.